3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol
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Overview
Description
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is a complex organic compound with a unique structure that includes both furan and thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol typically involves the reaction of 2,3-dihydro-5-methylfuran with a thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the thioether linkage.
Substitution: The furan ring can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions on the furan ring could yield various substituted furans .
Scientific Research Applications
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The furan ring can also interact with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: A simpler compound with a similar furan ring structure.
2-Methyl-4,5-dihydrofuran: Another related compound with a similar furan ring but different substitution pattern.
Uniqueness
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is unique due to the presence of both furan and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
38325-23-4 |
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Molecular Formula |
C10H16O2S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2-methyl-3-[(5-methyl-2,3-dihydrofuran-3-yl)sulfanyl]oxolane-3-thiol |
InChI |
InChI=1S/C10H16O2S2/c1-7-5-9(6-12-7)14-10(13)3-4-11-8(10)2/h5,8-9,13H,3-4,6H2,1-2H3 |
InChI Key |
LNXJPLRQQUPVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(S)SC2COC(=C2)C |
Origin of Product |
United States |
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